(2,3-Dichlorophenyl)hydrazine

Catalog No.
S1508471
CAS No.
13147-14-3
M.F
C6H6Cl2N2
M. Wt
177.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3-Dichlorophenyl)hydrazine

CAS Number

13147-14-3

Product Name

(2,3-Dichlorophenyl)hydrazine

IUPAC Name

(2,3-dichlorophenyl)hydrazine

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

InChI

InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2

InChI Key

HPIALSXRVQRGMK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)NN

Synonyms

2.3-Dichlorophenyl Hydrazine

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NN

Application in Cancer Research

Summary of the Application: Hydrazone compounds, including (2,3-Dichlorophenyl)hydrazine, have been studied for their potential use in cancer treatment . These compounds have unique biological actions and excellent coordination ability, making them hot topics in pharmaceutical research .

Application in Chemical Synthesis

Summary of the Application: (2,3-Dichlorophenyl)hydrazine is used in chemical synthesis . It can act as a building block in the synthesis of various complex molecules.

Methods of Application: The compound can be used in various chemical reactions. The exact procedures would depend on the specific synthesis being performed .

Results or Outcomes: The outcomes of using (2,3-Dichlorophenyl)hydrazine in chemical synthesis would vary depending on the specific reactions and the desired end products .

Application in Drug Discovery

Summary of the Application: (2,3-Dichlorophenyl)hydrazine is used in the field of drug discovery . It can be used as a building block in the synthesis of various complex molecules, including potential new drugs .

Results or Outcomes: The outcomes of using (2,3-Dichlorophenyl)hydrazine in drug discovery would vary depending on the specific reactions and the desired end products .

Application in Material Science

Summary of the Application: Hydrazones, including (2,3-Dichlorophenyl)hydrazine, have been studied for their potential use in material science . These compounds have unique properties that make them interesting for the development of new materials .

(2,3-Dichlorophenyl)hydrazine is an organic compound with the molecular formula C6H6Cl2N2C_6H_6Cl_2N_2 and a molecular weight of approximately 177.03 g/mol. It is characterized by the presence of two chlorine atoms attached to a phenyl group, specifically at the 2 and 3 positions, along with a hydrazine functional group. The compound is typically encountered in its hydrochloride form, which is denoted as (2,3-dichlorophenyl)hydrazine hydrochloride. This compound is notable for its potential applications in various fields, including organic synthesis and pharmaceuticals .

(2,3-Dichlorophenyl)hydrazine itself does not have a known biological mechanism of action. Its significance lies in its ability to react with various carbonyl compounds, potentially leading to the formation of bioactive molecules.

(2,3-Dichlorophenyl)hydrazine is considered a hazardous compound. Here are some key safety points:

  • Toxicity: Information on specific toxicity is limited, but hydrazines in general can be toxic upon ingestion, inhalation, or skin contact [].
  • Skin and Eye Irritation: May cause skin and eye irritation [].
  • Flammability: Data on flammability is not readily available, but it is advisable to handle it with caution around open flames.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling (2,3-Dichlorophenyl)hydrazine.
  • Work in a well-ventilated fume hood.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations for hazardous materials.
Typical of hydrazines. These include:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones.
  • Oxidation Reactions: Under certain conditions, it can be oxidized to produce various nitrogen-containing compounds.
  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, which can lead to the formation of various derivatives.

For example, it has been shown to react with diazonium salts to yield substituted aromatic compounds .

Several methods exist for synthesizing (2,3-dichlorophenyl)hydrazine:

  • Diazotization and Reduction: This method involves the diazotization of an appropriate aniline derivative followed by reduction using hydrazine.
  • Direct Hydrazination: This involves reacting 2,3-dichlorobenzaldehyde with hydrazine under acidic conditions.
  • Continuous Flow Synthesis: A modern approach that utilizes continuous flow reactors for efficient synthesis through controlled reaction conditions .

(2,3-Dichlorophenyl)hydrazine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
  • Agricultural Chemicals: It may be used in the development of agrochemicals.
  • Dyes and Pigments: The compound can also be involved in producing dyes due to its reactive nature.

Interaction studies have shown that (2,3-dichlorophenyl)hydrazine can interact with various biological systems. Research indicates its potential effects on cellular mechanisms and pathways, particularly in relation to oxidative stress and apoptosis. These interactions warrant further investigation to fully understand the implications for pharmacology and toxicology .

(2,3-Dichlorophenyl)hydrazine shares structural similarities with several other dichlorophenyl hydrazines. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
(2,4-Dichlorophenyl)hydrazine5446-18-40.91
(2,5-Dichlorophenyl)hydrazine50709-35-80.91
(2,4,6-Trichlorophenyl)hydrazine5329-12-40.87
(2,6-Dichlorophenyl)hydrazine50709-36-90.87
(3-Chlorophenyl)hydrazine2312-23-40.86

These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences, particularly the positioning of chlorine substituents on the phenyl ring .

XLogP3

2.3

Dates

Modify: 2023-08-15

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